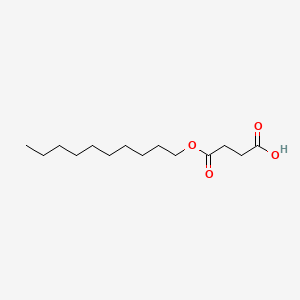

Decyl succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

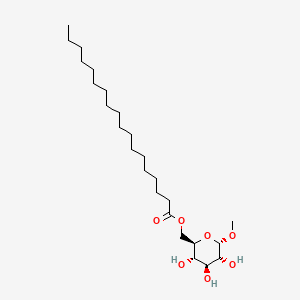

Decyl succinate is an ester formed from decyl alcohol and succinic acid. It is a compound commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . The compound is part of a broader group of succinates, which are salts or esters of succinic acid.

Métodos De Preparación

Decyl succinate is synthesized through the esterification of decyl alcohol with succinic acid. This reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:

Succinic Acid+Decyl Alcohol→Decyl Succinate+Water

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to analyze and ensure the quality of the final product .

Análisis De Reacciones Químicas

Decyl succinate, like other esters, undergoes several types of chemical reactions:

-

Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decyl alcohol and succinic acid. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) goes to completion .

-

Oxidation and Reduction: : While esters are generally resistant to oxidation and reduction under mild conditions, they can be transformed under more extreme conditions or with specific reagents.

-

Substitution: : Esters can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.

Aplicaciones Científicas De Investigación

Decyl succinate has various applications in scientific research and industry:

-

Cosmetics: : It is widely used as an emollient in skincare products to improve skin texture and hydration .

-

Pharmaceuticals: : The compound can be used in drug formulations to enhance the delivery and absorption of active ingredients.

-

Industrial Applications: : this compound is used as a plasticizer and solvent in various industrial processes .

Mecanismo De Acción

The primary mechanism by which decyl succinate exerts its effects is through its emollient properties. When applied to the skin, it forms a barrier that helps to retain moisture, thereby improving skin hydration and texture. The molecular targets involved include the lipid layers of the skin, where this compound integrates to enhance barrier function .

Comparación Con Compuestos Similares

Decyl succinate can be compared with other esters of succinic acid and decyl alcohol derivatives:

-

Decyl acetate: : Another ester of decyl alcohol, used primarily in flavors and fragrances .

-

Decyl β-D-maltopyranoside: : A non-ionic detergent used for solubilizing membrane-bound proteins .

What sets this compound apart is its specific combination of decyl alcohol and succinic acid, which provides unique emollient properties beneficial for skincare applications.

Propiedades

IUPAC Name |

4-decoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16/h2-12H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJILKDPNOANEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54482-22-3 |

Source

|

| Record name | Decyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054482223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TLW5F0549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.